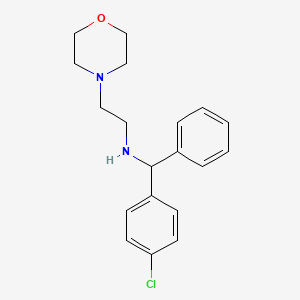
Sulprophos os sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulprophos os sulfone is a compound belonging to the class of sulfones, which are characterized by the presence of a sulfonyl functional group (SO2) attached to two carbon substituents. Sulfones are versatile intermediates in organic synthesis and have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulprophos os sulfone can be synthesized through several methods, including:
Oxidation of Sulfides: This is a common method where sulfides are oxidized to sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Aromatic Sulfonylation: This involves the reaction of aromatic compounds with sulfonyl chlorides in the presence of a Lewis acid catalyst.
Alkylation/Arylation of Sulfinates: Sulfinates can be alkylated or arylated to form sulfones.
Industrial Production Methods
Industrial production of sulfones often involves the oxidation of sulfides using cost-effective and scalable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sulprophos os sulfone undergoes various types of chemical reactions, including:
Oxidation: Sulfides can be oxidized to sulfoxides and further to sulfones.
Reduction: Sulfones can be reduced back to sulfides under specific conditions.
Substitution: Sulfones can participate in substitution reactions where the sulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted products depending on the reactants used.
Applications De Recherche Scientifique
Sulprophos os sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in polymer materials.
Mécanisme D'action
The mechanism of action of sulprophos os sulfone involves its interaction with specific molecular targets and pathways. For example, sulfones can act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, thereby inhibiting the synthesis of folic acid in bacteria . This mechanism is similar to that of sulfonamide antibiotics.
Comparaison Avec Des Composés Similaires
Sulprophos os sulfone can be compared with other similar compounds such as:
Sulfoxides: These are intermediates in the oxidation of sulfides to sulfones and have similar chemical properties.
Sulfonamides: These compounds also contain a sulfonyl group but differ in their biological activities and applications.
Thiopyrans: These compounds have a sulfur atom in a six-membered ring and can be oxidized to sulfoxides and sulfones.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
42795-00-6 |
|---|---|
Formule moléculaire |
C12H19O5PS2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C12H19O5PS2/c1-4-10-19-18(13,16-5-2)17-11-6-8-12(9-7-11)20(3,14)15/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
WLTBFWPXSKENKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)






![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)





![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
